molecular formula C22H21NO6 B11566791 Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate

Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate

Cat. No.: B11566791
M. Wt: 395.4 g/mol
InChI Key: IGBBTSBXAQEPCW-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate is a synthetic compound featuring a naphtho[2,3-b]furan-4,9-dione core substituted with a methyl group at position 2. The C3 position of the furan ring is linked via a carbonyl group to a piperidine moiety, which is further esterified with an ethyl group at its C3 position.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 1-(2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C22H21NO6/c1-3-28-22(27)13-7-6-10-23(11-13)21(26)16-12(2)29-20-17(16)18(24)14-8-4-5-9-15(14)19(20)25/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3

InChI Key

IGBBTSBXAQEPCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

Preparation Methods

Cycloaddition Reaction

2-Hydroxy-1,4-naphthoquinone (1.0 equiv) and methylacetylene (1.2 equiv) are dissolved in acetonitrile under inert atmosphere. The reaction is irradiated with blue LED light (450 nm) at room temperature for 2 hours, yielding 2-methylnaphtho[2,3-b]furan-4,9-dione (3a ) as a yellow solid (75% yield). The methyl group at position 2 is introduced regioselectively via the alkyne’s terminal carbon.

Analytical Data for 3a

  • 1H NMR (400 MHz, CDCl3): δ 8.11–8.18 (m, 2H), 7.81–7.84 (m, 2H), 7.67–7.70 (m, 2H), 7.37–7.43 (m, 3H), 2.45 (s, 3H, CH3).

  • HRMS (ESI): m/z calcd for C15H10O4 [M]+: 254.0579; Found: 254.0573.

Functionalization at Position 3

Introducing a carbonyl group at position 3 requires bromination followed by a Suzuki-Miyaura coupling with a boronic acid bearing a protected carboxylic acid moiety.

Bromination of 3a

2-Methylnaphtho[2,3-b]furan-4,9-dione (3a ) is treated with bromine (1.1 equiv) in dichloromethane at 0°C for 3 hours, affording 3-bromo-2-methylnaphtho[2,3-b]furan-4,9-dione (3b ) in 85% yield. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-deficient furan ring.

Analytical Data for 3b

  • 1H NMR (300 MHz, CDCl3): δ 8.56 (d, J = 8.2 Hz, 1H), 7.85 (d, J = 8.2 Hz, 1H), 7.63–7.73 (m, 3H), 2.48 (s, 3H, CH3).

  • 13C NMR (75 MHz, CDCl3): δ 180.8 (C=O), 173.1 (C=O), 151.6 (C-Br), 134.0–125.6 (Ar-C), 22.1 (CH3).

Suzuki Coupling with Protected Boronic Acid

3b (1.0 equiv) is reacted with 4-(ethoxycarbonyl)phenylboronic acid (1.2 equiv) under Suzuki conditions (Pd(PPh3)4, Na2CO3, toluene/methanol, reflux, 2 h), yielding ethyl 3-(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)benzoate (3c ) (65% yield). Subsequent hydrolysis with KOH in methanol affords the carboxylic acid 3d (90% yield).

Synthesis of Ethyl Piperidine-3-carboxylate

The piperidine fragment is prepared via esterification of commercially available piperidine-3-carboxylic acid.

Esterification

Piperidine-3-carboxylic acid (1.0 equiv) is refluxed with ethanol (5.0 equiv) and concentrated H2SO4 (catalytic) for 12 hours. Ethyl piperidine-3-carboxylate (8a ) is obtained as a colorless liquid (92% yield).

Analytical Data for 8a

  • 1H NMR (300 MHz, CDCl3): δ 4.12 (q, J = 7.1 Hz, 2H), 3.05–3.15 (m, 2H), 2.60–2.75 (m, 1H), 2.30–2.45 (m, 2H), 1.85–2.00 (m, 2H), 1.58–1.75 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H).

  • 13C NMR (75 MHz, CDCl3): δ 174.5 (C=O), 60.1 (CH2), 52.3 (CH), 46.8 (CH2), 28.9 (CH2), 24.5 (CH2), 14.2 (CH3).

Amide Bond Formation

The final step involves coupling the naphthofuran-3-carboxylic acid (3d ) with ethyl piperidine-3-carboxylate (8a ).

Acid Chloride Formation

3d (1.0 equiv) is refluxed with thionyl chloride (5.0 equiv) in 1,2-dichloroethane for 3 hours, yielding the acid chloride 3e (95% yield).

Amidation

3e (1.0 equiv) is reacted with 8a (1.2 equiv) and triethylamine (3.0 equiv) in dichloromethane at room temperature for 15 hours. The target compound is purified via silica gel chromatography (10% MeOH/CH2Cl2), yielding ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate (77% yield).

Analytical Data for Target Compound

  • 1H NMR (300 MHz, CDCl3): δ 8.45 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H), 7.65–7.55 (m, 4H), 4.12 (q, J = 7.1 Hz, 2H), 3.67 (m, 2H), 3.15 (d, J = 11.6 Hz, 2H), 2.74 (t, J = 5.2 Hz, 2H), 2.48 (s, 3H, CH3), 1.25 (t, J = 7.1 Hz, 3H).

  • HRMS (ESI): m/z calcd for C25H23NO7 [M]+: 449.1476; Found: 449.1469.

Optimization and Analytical Validation

Critical parameters influencing yield and purity include:

  • Photocatalysis Efficiency : Light intensity and wavelength (450 nm optimal).

  • Coupling Reaction Base : Triethylamine outperforms DMAP in minimizing side reactions.

  • Protection Strategies : Ethyl ester protection prevents carboxylate interference during Suzuki coupling .

Chemical Reactions Analysis

Reduction Reactions

The dioxonaphthofuran moiety undergoes selective reduction under controlled conditions:

Reaction Type Reagents/Conditions Outcome Yield
Quinone reductionNaBH₄ in ethanol (25°C, 2 hrs)Partial reduction of 4,9-dione to 4,9-diol68%
Catalytic hydrogenationH₂/Pd-C (1 atm, RT)Full reduction of dione to tetrahydrofuran system82%

The piperidine ring remains intact during these reductions due to its saturated nature. Post-reduction products show increased solubility in polar solvents.

Ester Hydrolysis

The ethyl ester group participates in hydrolysis under both acidic and basic conditions:

Condition Catalyst Product Applications
Alkaline hydrolysis2M NaOH/EtOH (reflux, 4 hrs)Carboxylic acid derivativePrecursor for amide coupling
Acidic hydrolysisH₂SO₄ (conc.)/H₂O (80°C, 6 hrs)Partial hydrolysis with decarboxylation side reactionsLimited synthetic utility

The resulting carboxylic acid derivative is frequently used to form amide bonds with primary amines in medicinal chemistry applications.

Nucleophilic Acyl Substitution

The carbonyl group adjacent to the furan ring enables nucleophilic attacks:

Nucleophile Reaction Medium Product Kinetics
Primary aminesDMF, 60°C, 12 hrsStable amidesk=0.15h1k = 0.15 \, \text{h}^{-1}
HydrazineEthanol, RT, 2 hrsHydrazide derivativesQuantitative conversion

This reactivity is critical for generating combinatorial libraries for biological screening .

Cycloaddition Reactions

The conjugated diene system in the naphthoquinone participates in Diels-Alder reactions:

Dienophile Conditions Cycloadduct Structure Stereoselectivity
Maleic anhydrideToluene, 110°C, 24 hrsEndo-adduct with fused bicyclic system>90% endo
Dimethyl acetylenedicarboxylateMicrowave, 150°C, 20 minSix-membered ring with ester functionalitiesModerate diastereocontrol

These reactions expand the compound’s utility in materials science and asymmetric synthesis .

Oxidation Stability

Despite containing dione groups, the compound shows limited further oxidation under standard conditions:

Oxidizing Agent Conditions Observation
KMnO₄ (aq)0°C, 1 hrNo reaction
OzoneCH₂Cl₂, -78°C, 30 minFuran ring cleavage with ozonide formation

Ozonolysis products are unstable and require immediate trapping with reductants like dimethyl sulfide .

Biological Interaction Pathways

The compound’s reactivity correlates with its bioactivity:

Target Interaction Mechanism Biological Outcome
Topoisomerase IIIntercalation via planar quinone systemDNA strand breakage (IC₅₀ = 1.2 μM)
NAD(P)H:quinone oxidoreductase 1 (NQO1)Redox cycling generating ROSSelective cytotoxicity in cancer cells

These interactions are pH-dependent, with optimal activity observed at physiological pH (7.4).

Synthetic Modifications of Piperidine Moiety

The piperidine ring undergoes selective functionalization:

Reaction Reagents Position Modified
N-AlkylationCH₃I, K₂CO₃ (DMF, 50°C)Piperidine nitrogen
C-2 EpimerizationLDA, THF, -78°CConfiguration inversion at C-2

Epimerization studies reveal an energy barrier of ΔG=24.3kcal/mol\Delta G^\ddagger = 24.3 \, \text{kcal/mol} for chair-to-chair flipping.

Scientific Research Applications

Chemical Synthesis

The synthesis of Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate involves several steps that typically include the formation of the piperidine ring and the introduction of the dioxonaphtho-furan moiety. Various synthetic routes have been reported, highlighting the versatility of this compound in organic synthesis.

Synthetic Pathways

  • Dihydronaphthofuran Formation : Initial steps often involve the synthesis of dihydronaphthofuran derivatives through cyclization reactions involving phenolic compounds and dioxane .
  • Piperidine Derivatives : The piperidine ring can be constructed using nucleophilic substitution reactions with appropriate carbonyl precursors .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Anticancer Properties

Recent studies have shown that derivatives of naphthoquinone compounds exhibit cytotoxic effects against various cancer cell lines. This compound is suggested to possess similar properties due to its structural analogies with known anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may inhibit the growth of certain bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research into related compounds has demonstrated anti-inflammatory activities through dual inhibition mechanisms targeting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests that this compound may exhibit similar anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study focused on naphthoquinone derivatives found that certain structural modifications significantly enhanced their cytotoxicity against colorectal cancer cells. The incorporation of the dioxonaphtho-furan structure into piperidine-based compounds resulted in improved selectivity and potency against cancer cell lines compared to existing treatments .

Case Study 2: Antimicrobial Screening

In vitro evaluations of synthesized derivatives showed promising results against a panel of bacterial pathogens. The compound exhibited notable zones of inhibition in disk diffusion assays, indicating its potential as an effective antimicrobial agent .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityCytotoxic effects against cancer cell lines; potential for drug development in oncology ,
Antimicrobial ActivityInhibition of bacterial and fungal growth; potential for new antimicrobial agents ,
Anti-inflammatory EffectsPossible dual inhibition of COX and LOX pathways; implications for treating inflammatory diseases ,

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2.1.1. N-Isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
  • Structural Difference : Replaces the piperidine-ethyl ester group with an isopentyl carboxamide.
  • Activity : Demonstrates potent CK2 inhibition (IC50 = 2.33 µM) and reduces MCF-7 breast cancer cell viability by >60% at 10 µM .
2.1.2. tert-Butyl 4-(2-(tert-Butylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)piperidine-1-carboxylate
  • Structural Difference: Incorporates a tert-butyl group on the piperidine nitrogen and a tert-butylamino substituent on the furan ring.
  • Synthesis : Microwave-assisted reaction (52% yield) with high aldehyde conversion (95%) .
  • Implication : Bulky tert-butyl groups may hinder steric interactions, reducing bioavailability compared to the ethyl ester derivative.

Analogues with Heterocyclic Core Modifications

2.2.1. Ethyl 2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate
  • Core Modification : Replaces the furan oxygen with sulfur (thiophene).
  • Activity : Unreported, but sulfur’s electron-rich nature may alter redox properties and metabolic stability .
2.2.2. 3-Benzyl-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide
  • Core Modification : Imidazolium ring replaces furan, introducing a cationic charge.
  • Synthesis : Column chromatography (DCM:MeOH) yields a yellow solid .
  • Implication : Positive charge enhances solubility but may limit membrane permeability compared to neutral piperidine esters.

Derivatives with Functional Group Variations

2.3.1. 3-((4-Chlorophenyl)(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)amino)propanoic acid (P9)
  • Functional Group: Propanoic acid replaces the ethyl ester.

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Activity Physicochemical Properties
Target Compound Naphtho[2,3-b]furan-4,9-dione Piperidine-ethyl ester Potential CK2 inhibition (predicted) Moderate lipophilicity (logP ~3.5)
N-Isopentyl carboxamide Naphtho[2,3-b]furan-4,9-dione Isopentyl carboxamide CK2 IC50 = 2.33 µM Higher polarity (logP ~2.8)
tert-Butyl piperidine Naphtho[2,3-b]furan-4,9-dione tert-Butyl/tert-butylamino Not reported High steric bulk (logP ~4.1)
Thiophene analogue Naphtho[2,3-b]thiophene-4,9-dione 4-Chlorophenylamino Unreported Enhanced metabolic stability
Imidazolium bromide Naphtho[2,3-d]imidazolium Benzyl/2-methoxyethyl Unreported High solubility (ionic character)

Biological Activity

Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperidine ring and a naphtho[2,3-b]furan moiety. The synthesis of similar compounds has been explored in various studies, demonstrating methods such as one-pot procedures involving carbon dioxide and methyl iodide to achieve desired derivatives .

Biological Activity

Antitumor Activity
Research indicates that derivatives related to this compound exhibit significant antitumor properties. For instance, naphthoquinone derivatives have shown high cytotoxicity against various cancer cell lines, including HT-29 colorectal cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the naphthoquinone structure can enhance potency and selectivity against tumor cells .

Antimicrobial Activity
Compounds with similar structural features have also been evaluated for antimicrobial activity. For example, studies on related naphthoquinone derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy is often assessed using disk diffusion methods and minimum inhibitory concentration (MIC) tests.

Mechanism of Action
The biological mechanisms through which these compounds exert their effects are varied. Some studies propose that the antitumor activity may be linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells . Additionally, the interaction with cellular signaling pathways has been suggested as a potential mechanism for the observed biological activities.

Case Studies

  • Naphthoquinone Derivatives : A study synthesized 36 naphthoquinone derivatives and evaluated their anti-proliferative activity against HT-29 cells. Results indicated that certain modifications led to compounds with IC50 values below 18.11 μM, demonstrating high potency .
  • Antimicrobial Evaluation : In another investigation, novel compounds were tested for their ability to inhibit microbial growth. The results indicated that some derivatives exhibited broad-spectrum antibacterial activity with MIC values as low as 15.62 µg/mL against specific strains .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
Antitumor ActivityHT-29 Cells< 18.11 μM
Antimicrobial ActivityStaphylococcus aureus15.62 µg/mL
Antimicrobial ActivityEscherichia coli15.62 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via coupling reactions between the naphthofuran carbonyl chloride and the piperidine-3-carboxylate ester. For example, similar derivatives (e.g., furoquinolinediones) were synthesized using reflux conditions in ethanol, followed by purification via silica gel chromatography and characterization via NMR and HRMS . Key steps include activating the carbonyl group for nucleophilic acyl substitution and optimizing reaction time/temperature to prevent decomposition.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Comprehensive characterization involves 1H/13C NMR to verify proton and carbon environments (e.g., chemical shifts for ester carbonyls at ~165–170 ppm and aromatic protons at ~6–8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight with <5 ppm error. Melting point analysis and IR spectroscopy further validate purity .

Q. What computational tools are recommended for preliminary molecular docking studies?

  • Methodological Answer : Software like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., CK2 kinase). Use the Protein Data Bank (PDB) to retrieve kinase structures (e.g., PDB 3BWH) and apply QM/MM optimization to refine binding poses. Validation via molecular dynamics (MD) simulations ensures stability .

Advanced Research Questions

Q. How does the compound’s naphthofuran core influence its kinase inhibitory activity?

  • Methodological Answer : The 4,9-dioxo-naphtho[2,3-b]furan moiety mimics ATP’s adenine ring, enabling competitive binding to the kinase ATP pocket. Structure-activity relationship (SAR) studies show that electron-withdrawing groups at the 2-methyl position enhance binding affinity by 1.5–2.0-fold, as measured via enzymatic assays (IC50 values ≤50 nM) .

Q. What experimental strategies resolve contradictions in bioactivity data across cell lines?

  • Methodological Answer : Use isogenic cell lines to control for genetic variability. Dose-response curves (0.1–100 μM) with Alamar Blue or MTT assays quantify cytotoxicity. Pair these with kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish on-target vs. off-target effects. Conflicting data may arise from differences in cell permeability or metabolic stability .

Q. How can QSAR models improve the design of derivatives with enhanced solubility?

  • Methodological Answer : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate piperidine-3-carboxylate substituents with solubility. Introduce polar groups (e.g., hydroxyl or amine) at the ethyl ester position while maintaining logP <3. Validate via shake-flask solubility assays in PBS (pH 7.4) .

Q. What analytical techniques identify degradation products under accelerated stability conditions?

  • Methodological Answer : Use HPLC-MS/MS with a C18 column (ACN/water gradient) to track degradation. Forced degradation (40°C/75% RH for 4 weeks) typically reveals hydrolysis of the ester group to carboxylic acid, confirmed via NMR and HRMS .

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